HACD Isoform KM Divergence: 18-Fold Range for 3-Hydroxypalmitoyl-CoA Informs Substrate-Specific Procurement
The four human HACD isoforms exhibit starkly divergent affinities for the C16 3-hydroxyacyl-CoA substrate. Ikeda et al. (2008) reported KM values of 6.8 μM (HACD4), 33.6 μM (HACD1), 49.5 μM (HACD3), and 121.7 μM (HACD2) for 3-hydroxypalmitoyl-CoA under identical assay conditions (50 mM HEPES-NaOH, pH 7.4, 150 mM NaCl, 10% glycerol, 1 mM DTT, 1 mM PMSF, 37°C) [1]. This ~18-fold KM range demonstrates that a single 3-hydroxyacyl-CoA chain length does not represent a universal substrate. When the target compound is a C32:4 ultra-long-chain species—predicted to interact with the ELOVL4–HACD axis rather than the ELOVL1/3–HACD axis utilized by C16–C26 substrates—generic substitution with 3-hydroxypalmitoyl-CoA would misrepresent the kinetic behavior of the relevant dehydratase isoform by up to two orders of magnitude in KM space.
| Evidence Dimension | Enzyme–substrate affinity (KM) for 3-hydroxyacyl-CoA dehydratase isoforms |
|---|---|
| Target Compound Data | KM values not yet determined for C32:4 substrate; predicted to engage ELOVL4-associated HACD activity |
| Comparator Or Baseline | 3-Hydroxypalmitoyl-CoA (C16:0): HACD4 KM = 6.8 μM; HACD1 KM = 33.6 μM; HACD3 KM = 49.5 μM; HACD2 KM = 121.7 μM |
| Quantified Difference | ~18-fold KM range (6.8–121.7 μM) across isoforms for C16 substrate; extrapolated isoform mismatch risk for C32:4 substrate |
| Conditions | In vitro dehydratase assay; 50 mM HEPES-NaOH, pH 7.4, 150 mM NaCl, 10% glycerol, 1 mM DTT, 1 mM PMSF, 37°C (Ikeda et al., 2008) |
Why This Matters
Procurement of the correct chain-length substrate is essential because the HACD isoform engaged—and therefore the apparent KM—can shift by ≥18-fold depending on acyl chain identity, directly affecting experimental Michaelis–Menten parameter determination.
- [1] Ikeda, M., Kanao, Y., Yamanaka, M., Sakuraba, H., Mizutani, Y., Igarashi, Y., & Kihara, A. (2008). Characterization of four mammalian 3-hydroxyacyl-CoA dehydratases involved in very long-chain fatty acid synthesis. FEBS Letters, 582(16), 2435–2440. View Source
